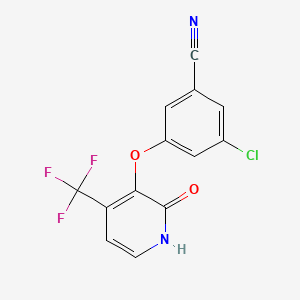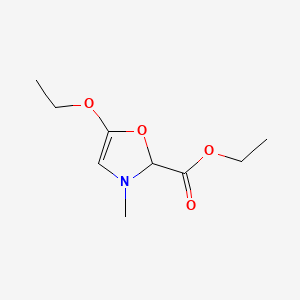
3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate is a chemical compound with the molecular formula C14H14O7 and a molecular weight of 294.26 g/mol . It is also known by its IUPAC name, 3-acetyloxy-5-hydroxy-2-(4-oxopentanoyl)benzoic acid. This compound is primarily used in scientific research, particularly in the preparation of hydroxylated stilbenes, which are important antioxidant agents.
Preparation Methods
The synthesis of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate involves several steps. One common synthetic route includes the esterification of 3,5-dihydroxybenzoic acid with levulinic acid in the presence of an acid catalyst. The reaction conditions typically involve heating the reactants under reflux in an organic solvent such as dichloromethane or chloroform. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate is widely used in scientific research due to its role in the preparation of hydroxylated stilbenes. These stilbenes are known for their antioxidant properties and are studied for their potential in preventing diseases related to oxidative stress. Additionally, this compound is used in the synthesis of various other bioactive molecules, making it valuable in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. By scavenging these reactive species, the compound helps protect cells and tissues from oxidative damage.
Comparison with Similar Compounds
3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate can be compared with other similar compounds such as:
3,5-Dihydroxybenzoic Acid: This compound lacks the levulinoyl and acetate groups, making it less effective as an antioxidant.
Levulinic Acid: While it shares the levulinoyl group, it does not have the hydroxyl groups that contribute to the antioxidant activity.
Hydroxylated Stilbenes: These compounds, which are synthesized using this compound, have enhanced antioxidant properties due to the presence of multiple hydroxyl groups.
Properties
IUPAC Name |
3-acetyloxy-5-hydroxy-2-(4-oxopentanoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O7/c1-7(15)3-4-11(18)13-10(14(19)20)5-9(17)6-12(13)21-8(2)16/h5-6,17H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNOLUHFTHTVTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=C(C=C(C=C1OC(=O)C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)


![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)




